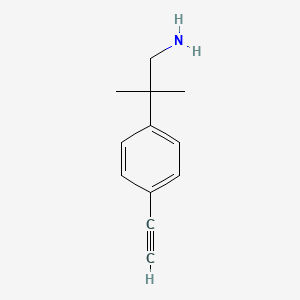
2-(4-Ethynylphenyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethynylphenyl)-2-methylpropan-1-amine: is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a methylpropan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylphenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and propargylamine.
Sonogashira Coupling: The key step involves a Sonogashira coupling reaction, where 4-bromoacetophenone is reacted with propargylamine in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Reduction: The resulting product is then subjected to a reduction step using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired this compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethynylphenyl)-2-methylpropan-1-amine: can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated amines using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and other strong oxidizing agents.
Reduction: Pd/C, hydrogen gas, and other hydrogenation catalysts.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines with different functional groups.
Scientific Research Applications
2-(4-Ethynylphenyl)-2-methylpropan-1-amine: has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism by which 2-(4-Ethynylphenyl)-2-methylpropan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(4-Ethynylphenyl)-2-methylpropan-1-amine: can be compared with similar compounds such as:
2-(4-Ethynylphenyl)-2-methylpropan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
2-(4-Ethynylphenyl)-2-methylpropan-1-thiol: Similar structure but with a thiol group instead of an amine.
This compound derivatives: Various derivatives with different substituents on the phenyl ring or the amine group.
The uniqueness of This compound
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-(4-ethynylphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H15N/c1-4-10-5-7-11(8-6-10)12(2,3)9-13/h1,5-8H,9,13H2,2-3H3 |
InChI Key |
ZYQBVQOMLQBXOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1=CC=C(C=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


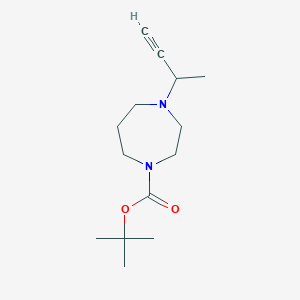
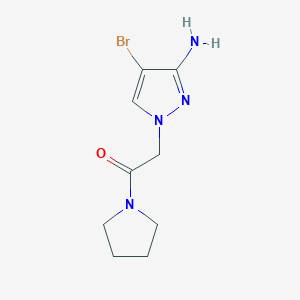
![4-({[4-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B13519135.png)

![Methyl 3-amino-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13519141.png)


![1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride](/img/structure/B13519160.png)
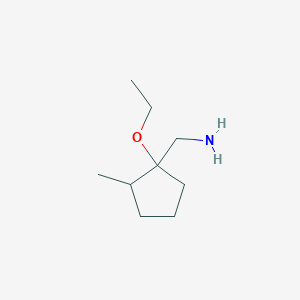
![6-Phenyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13519169.png)

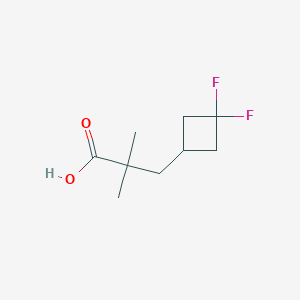

![Tert-butyl 2-[amino(imino)methyl]morpholine-4-carboxylate](/img/structure/B13519202.png)
